3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a 6-fluoro-1,3-benzothiazol-2-yl group and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. This structural complexity confers unique electronic and steric properties, which may influence solubility, bioavailability, and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-20(21(27-31-13)16-6-2-3-7-17(16)24)22(29)28(12-15-5-4-10-30-15)23-26-18-9-8-14(25)11-19(18)32-23/h2-3,6-9,11,15H,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGDBPIQOQRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Structure Variations: The target compound’s 1,2-oxazole core differs from analogues in , which feature benzothiazole-3-carboxamide or acetamide linked to a thiazolidinone ring. The oxazole core may enhance metabolic stability compared to thiazolidinone derivatives . The propenyl-substituted oxazole (321432-31-9) lacks the benzothiazole and oxolan groups, likely reducing steric bulk and altering solubility .
However, 4i () includes an additional 6-fluoro substituent, which may enhance dipole interactions .
Physicochemical and Pharmacological Implications
- Solubility and Polarity: The oxolan group may enhance solubility in polar solvents compared to thiazolidinone-based analogues () or propenyl-substituted oxazoles (). Fluorine in the benzothiazole ring (target compound) and 4i () could increase membrane permeability due to its lipophilic nature .
- The oxazole core’s rigidity may improve target binding compared to flexible thiazolidinones .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxazole ring via cyclization of precursors like β-ketoamides or via [3+2] cycloaddition reactions under reflux conditions in ethanol or THF .
- Step 2 : Introduction of the 6-fluoro-1,3-benzothiazole moiety using coupling agents (e.g., EDCI or DCC) in anhydrous DMF .
- Step 3 : Alkylation of the secondary amine with (oxolan-2-yl)methyl groups using K₂CO₃ as a base in acetonitrile .
Optimization : Varying solvent polarity (e.g., ethanol vs. THF) and temperature (70–100°C) can improve yields. For example, THF at 190–205°C increased yields to 90% in analogous syntheses . Monitor progress via TLC or HPLC to minimize side products.
Advanced: How can conflicting NMR data for similar compounds guide structural elucidation of this compound?
Conflicts in spectral data often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., aromatic protons may differ by 0.2–0.5 ppm) .
- Tautomerism : Oxazole-thiazole tautomerism in benzothiazole derivatives can alter splitting patterns. Compare with published ¹H/¹³C NMR of N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide .
- Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping peaks. Reference coupling constants (e.g., J = 8–10 Hz for vicinal protons in oxazole rings) .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxolan methylene groups (δ 3.5–4.0 ppm) .
- Crystallography :
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The oxazole-4-carboxamide’s carbonyl carbon (Mulliken charge: +0.35) is prone to nucleophilic attack .
- MD Simulations : Simulate solvation in DMSO/water to assess hydrolysis stability. Higher solvation free energy (> −15 kcal/mol) indicates instability under aqueous conditions .
- Docking Studies : Predict binding to biological targets (e.g., kinases) using AutoDock Vina. The fluorobenzothiazole moiety shows π-π stacking with tyrosine residues .
Basic: What are the key considerations for ensuring compound purity during synthesis?
- Purification : Use flash chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water .
- Analytical QC :
- HPLC : C18 column, gradient 10–90% acetonitrile/water, 1.0 mL/min flow. Purity > 95% by AUC .
- Elemental Analysis : Acceptable C, H, N deviations ≤ 0.4% .
Advanced: How can contradictory bioactivity data in similar compounds inform dose-response studies?
- Case Study : N-(2,4-difluorophenyl)oxazole derivatives showed IC₅₀ variability (2–50 µM) against cancer cell lines due to:
- Lipophilicity : LogP > 3 reduces aqueous solubility, limiting bioavailability .
- Metabolic Stability : Fluorine substituents (e.g., 6-fluoro in benzothiazole) enhance resistance to CYP450 oxidation .
- Mitigation : Perform dose-ranging (0.1–100 µM) in triplicate, using MTT assays with positive controls (e.g., doxorubicin) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids with vermiculite .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) aid in studying the compound’s metabolic pathways?
- Tracer Studies : Synthesize ¹⁸O-labeled oxazole via H₂¹⁸O-assisted hydrolysis to track metabolite formation (e.g., carboxylic acid derivatives) .
- Deuterium Exchange : Incubate with D₂O to identify labile protons (e.g., NH in carboxamide) via LC-MS .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (Predicted) | 3.2 ± 0.3 (ChemAxon) | |
| Solubility (Water) | 12 µg/mL (Shake-flask, pH 7.4) | |
| Melting Point | 198–202°C (DSC) | |
| λmax (UV-Vis) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) |
Advanced: What strategies resolve discrepancies in crystallographic data refinement?
- Disordered Atoms : Apply SUMP and EADP constraints for overlapping oxolan and benzothiazole rings .
- Twinned Data : Use TWIN/BASF instructions in SHELXL for non-merohedral twinning (BASF > 0.3 indicates significant twinning) .
- Validation : Check Rfree vs. Rwork gaps (< 5%) and MolProbity scores (clashscore < 10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
